![molecular formula C10H14ClN3O B594625 4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol CAS No. 1261230-58-3](/img/structure/B594625.png)
4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol
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Description
“4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol” is a chemical compound . It has a molecular formula of C10H14ClN3O and a molecular weight of 227.69 g/mol.
Synthesis Analysis
The synthesis of this compound could involve the amination of 4,6-dichloropyrimidine with various diamines . The reaction could be facilitated by the presence of cesium carbonate in boiling dioxane . The yield and nature of the diamine and catalytic system were found to be related .Molecular Structure Analysis
The molecular structure of “4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol” consists of a cyclohexanol ring attached to a 6-chloropyrimidin-4-yl group via an amino linkage .Chemical Reactions Analysis
The chemical reactions involving “4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol” could include its formation through the amination of 4,6-dichloropyrimidine with various diamines . Equimolar amounts of 2,4-dichloro- or 4,6-dichloropyrimidine and diamines reacted in the presence of Pd (0) complexes to form macrocyclic compounds containing pyrimidine fragments .Future Directions
The future directions for “4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol” could involve further exploration of its synthesis, properties, and potential applications. Given the interest in aminopyrimidines for their biological activities , this compound could also be of interest in the field of medicinal chemistry.
properties
IUPAC Name |
4-[(6-chloropyrimidin-4-yl)amino]cyclohexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-9-5-10(13-6-12-9)14-7-1-3-8(15)4-2-7/h5-8,15H,1-4H2,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKRJPAPPJRKNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=CC(=NC=N2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733674 |
Source
|
Record name | 4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261230-58-3 |
Source
|
Record name | 4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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